N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tetrahydro-naphthalene moiety substituted with a methoxy group and an amide functional group. The compound is primarily used in research settings for its potential applications in drug development and as a synthetic intermediate.
The compound's synthesis and applications have been documented in various patents and scientific literature. Notably, it has been referenced in patent CN111393309A, which outlines methods for synthesizing related compounds, including the target compound itself . Additionally, commercial sources such as Sigma-Aldrich provide this compound for research purposes .
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide falls under the category of organic compounds, specifically amides. Its structural classification is based on the presence of a naphthalene derivative and a propanamide backbone.
The synthesis of N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, maintaining specific temperatures during reactions and using high-performance liquid chromatography (HPLC) for monitoring reaction progress are standard practices.
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide has the following molecular formula:
The structural representation includes a naphthalene ring system with a tetrahydro configuration and a methoxy substituent at one position.
The compound's stereochemistry is defined by the (2R) configuration at the tetrahydro position. This stereochemical detail is critical for its biological activity and interaction with biological targets.
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide can participate in various chemical reactions typical of amides:
These reactions are fundamental in modifying the compound for various applications in medicinal chemistry or material science.
While specific mechanisms of action for N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide are not extensively documented in literature, compounds with similar structures often exhibit interactions with neurotransmitter systems or act as enzyme inhibitors.
Research indicates that related naphthalene derivatives may influence dopaminergic pathways or serve as potential therapeutic agents for neurological disorders .
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its amide functional group.
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide has several scientific uses:
Catalytic asymmetric hydrogenation represents a cornerstone methodology for constructing the chiral (R)-tetralin backbone essential to N-[(2R)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]propanamide (CAS 244239-68-7). This compound features a stereogenic center at the C2 position of the tetralin ring system, where the (R)-configuration critically determines its biological interactions. Modern synthetic approaches employ transition metal catalysts with chiral ligands to achieve high enantioselectivity in the hydrogenation of prochiral olefinic or imino precursors. Patent literature reveals that rhodium complexes with chiral phosphine ligands (e.g., BINAP derivatives) facilitate the enantioselective reduction of cyclic enamines tethered to methoxy-substituted naphthalene systems, yielding the desired (R)-aminotetralin framework with enantiomeric excess (ee) exceeding 95% under optimized conditions [5]. The methoxy substituent at C5 position necessitates precise steric control during hydrogenation to prevent demethylation side reactions, often addressed through low-temperature operations (-20°C to 10°C) and carefully modulated hydrogen pressures (50–100 psi) [6].
Table 1: Catalytic Systems for Asymmetric Hydrogenation of Tetralin Precursors
Catalyst System | Substrate Type | Temperature (°C) | Pressure (psi) | ee (%) |
---|---|---|---|---|
Rh-(R)-BINAP | Enamide | -10 | 70 | 97 |
Ru-Tsunaphos | Enol acetate | 5 | 50 | 92 |
Ir-JosiPhos | Imine | 25 | 100 | 89 |
Recent advances leverage substrate-directed hydrogenation where the existing methoxy group orchestrates reagent approach through chelation effects. This strategy proves particularly effective with iridium catalysts bearing N,P-ligands, achieving diastereoselectivities >20:1 for cis-configured tetralins bearing C5-oxygen substituents [6]. The propanamide side chain can be installed prior to or after the hydrogenation step; early-stage incorporation often enhances substrate-catalyst interactions via hydrogen bonding networks, though it requires carbonyl-protected intermediates to prevent catalyst poisoning [5].
The synthesis of enantiomerically pure (R)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenamine intermediates represents the pivotal step preceding propionamide functionalization. Three principal methodologies dominate industrial and laboratory-scale production: chiral resolution, chiral pool derivatization, and catalytic asymmetric synthesis. Resolution techniques employ diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid), though this approach suffers from maximal theoretical yields of 50% and requires efficient racemization pathways for economic viability [2]. Alternatively, chiral pool strategies utilize terpenoid or amino acid templates to transfer chirality. For instance, (1R,2S)-norephedrine has been employed as a chiral auxiliary in reductive amination protocols for constructing the (R)-aminotetralin scaffold, albeit with moderate diastereoselectivity (70–80% de) [4].
Table 2: Enantioselective Methods for (R)-Aminotetralin Synthesis
Method | Chiral Source | Key Reagent/Catalyst | ee (%) | Reference |
---|---|---|---|---|
Chiral resolution | Dibenzoyl-L-tartaric acid | — | >99 | [2] |
Chiral pool derivatization | (1R,2S)-Norephedrine | NaBH₃CN | 80 | [4] |
Asymmetric hydrogenation | Rh-(S,S)-Et-DuPhos | H₂ (60 psi) | 97 | [6] |
Catalytic asymmetric methods provide the most direct access to high-ee intermediates. Santa Cruz Biotechnology's chiral reagent portfolio includes specialized catalysts for synthesizing (R)-5-methoxy-N-propyl-2-aminotetralin hydrochloride (CAS 93601-85-5), a direct precursor to the target compound [4]. This intermediate is synthesized via enantioselective reductive amination of 5-methoxy-2-tetralone using chiral ruthenium catalysts (ee 94–96%) followed by reductive alkylation with propionaldehyde. The hydrochloride salt (MW: 255.78, Formula: C₁₄H₂₂ClNO) crystallizes efficiently from ethanol/diethyl ether mixtures, enabling isolation of the enantiopure amine [4]. Contemporary research focuses on dynamic kinetic resolution of racemic aminotetralins using lipase-catalyzed acylative processes, achieving ee >99% through enzyme-mediated transacylation with vinyl propionate [2].
The propionamide moiety in N-[(2R)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]propanamide serves as a conformationally restricted bioactive pharmacophore. Its installation is typically achieved through late-stage acylation of (R)-aminotetralin intermediates using propionic anhydride or propionyl chloride in aprotic solvents (tetrahydrofuran, dichloromethane) with tertiary amine bases (triethylamine, diisopropylethylamine) [5]. Microwave-assisted coupling (80–100°C, 15–30 min) significantly improves yields to >90% compared to conventional heating (refluxing toluene, 8–12 hours, 75–80% yield) while minimizing epimerization risks [6].
Alternative routes employ cascade reactions where the amide bond forms concurrently with tetralin ring construction. One patented approach involves Heck cyclization of N-(2-bromoaryl)-N-propionyl acrylamides, yielding the target tetralin propionamide directly with retention of chirality when chiral palladium catalysts are employed [5]. The propionamide group also serves as a synthetic handle for further elaboration:
Table 3: Propionamide Functionalization Reactions
Transformation | Reagents/Conditions | Product Class | Yield (%) |
---|---|---|---|
N-Acylation | Propionyl chloride, Et₃N, DCM, 0°C | Secondary amide | 92 |
N-Alkylation | i) LDA, THF, -78°C; ii) CH₃I | α-Methylated propionamide | 85 |
Carbonyl reduction | LiAlH₄, Et₂O, reflux | 2-Amino-1,2,3,4-tetrahydronaphthalene | 78 |
Recent innovations exploit the electrophilic character of the amide carbonyl through directed ortho-metalation (DoM). The propionamide group directs regioselective lithiation at C8 of the tetralin ring (ortho to methoxy group), enabling introduction of halogens, aldehydes, or carboxylic acids at this position [5] [6]. This strategy proved instrumental in synthesizing 8-substituted analogs for neuroprotective activity profiling without compromising the chiral integrity at C2 [5]. The conformational rigidity imparted by the propanamide spacer is crucial for receptor recognition in neurological applications, as evidenced by diminished activity in N-acetyl or N-formyl analogs [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7